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Compound of Interest

Compound Name: 5-Methoxy-4-Chromanone

Cat. No.: B1590909 Get Quote

The chroman-4-one framework is a recurring motif in a vast array of natural products and

synthetic compounds that exhibit potent biological activities.[1][2] Structurally, it consists of a

benzene ring fused to a dihydropyranone ring.[1] Unlike the related chromones, chromanones

lack the C2-C3 double bond, a seemingly minor structural change that imparts significant

differences in conformational flexibility and biological targeting.[1] This scaffold is considered a

"privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide

spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and

antimicrobial properties.[3][4][5] The strategic placement of substituents, such as the methoxy

group at the 5-position, can profoundly modulate the molecule's electronic properties,

lipophilicity, and metabolic stability, thereby fine-tuning its therapeutic potential.

Core Molecular Profile: 5-Methoxy-4-Chromanone
Understanding the fundamental identity and properties of 5-methoxy-4-chromanone is the

first step in harnessing its potential.

Chemical Structure and Identifiers
The foundational structure provides the basis for all chemical and biological investigations. The

methoxy group at the C-5 position is electronically significant, acting as an electron-donating

group that influences the reactivity of the aromatic ring.

Figure 1: Chemical structure of 5-Methoxy-4-Chromanone.
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Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name
5-methoxy-2,3-
dihydrochromen-4-one

[6]

Synonyms 5-Methoxychroman-4-one [6]

CAS Number 863309-86-8 [6][7]

Molecular Formula C₁₀H₁₀O₃ [6]

| Molecular Weight| 178.18 g/mol |[6] |

Physicochemical Properties
Experimental physicochemical data for 5-methoxy-4-chromanone is not readily available in

the literature. However, computational models provide reliable estimates that are invaluable for

experimental planning, such as selecting appropriate solvent systems for reactions and

chromatography. For context, the related isomer 6-methoxy-4-chromanone is a solid with a

reported melting point of 45-49°C.[8][9]

Table 2: Computed Physicochemical Properties | Property | Value | Interpretation and

Experimental Relevance | | :--- | :--- | :--- | | XLogP3 | 1.3 |[6] | Indicates moderate lipophilicity.

The compound is expected to be soluble in common organic solvents like dichloromethane,

ethyl acetate, and acetone, with limited solubility in water. | | Topological Polar Surface Area

(TPSA) | 35.53 Å² |[8] | Suggests good potential for oral bioavailability and cell membrane

permeability, a key consideration in drug development. | | Hydrogen Bond Donors | 0 |[8] | The

absence of donor groups (like -OH or -NH) means its interactions in solution will be dominated

by dipole-dipole forces and van der Waals interactions. | | Hydrogen Bond Acceptors | 3 |[8] |

The two oxygen atoms in the ring and the carbonyl oxygen can accept hydrogen bonds,

influencing solubility in protic solvents. |

Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While

public repositories lack experimental spectra for this specific compound, a robust
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understanding of spectroscopic principles allows for the accurate prediction of its analytical

signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.

¹H NMR (Proton NMR): The proton spectrum provides information on the number of different

types of protons and their connectivity.

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this

region. The proton at C6, situated between two oxygen-bearing carbons, will likely be the

most shielded. The protons at C7 and C8 will form a more complex splitting pattern,

influenced by their ortho and meta couplings.

Aliphatic Region (δ 2.5-4.5 ppm): The two methylene groups (-CH₂-) at C2 and C3 will

appear as distinct triplets, a characteristic pattern for the chromanone ring. The C2

protons, being adjacent to the ring oxygen, will be further downfield (δ ~4.4 ppm) than the

C3 protons adjacent to the carbonyl group (δ ~2.8 ppm).

Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy (-OCH₃) group will appear

as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.

Carbonyl Carbon (δ ~190-195 ppm): The ketone carbon (C4) will be the most downfield

signal.

Aromatic Carbons (δ ~100-160 ppm): Six distinct signals are expected for the aromatic

carbons. The carbon attached to the methoxy group (C5) and the other oxygen-linked

carbon (C8a) will be the most downfield in this region.

Aliphatic Carbons (δ ~25-70 ppm): The C2 carbon will appear around δ 65-70 ppm, while

the C3 carbon will be further upfield, around δ 35-40 ppm.

Methoxy Carbon (δ ~55-60 ppm): A single peak for the methoxy carbon is expected.[10]
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Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The spectrum of 5-methoxy-
4-chromanone would be dominated by two key absorptions:

C=O Stretch: A strong, sharp peak around 1680-1695 cm⁻¹, characteristic of an aryl ketone.

Conjugation with the benzene ring slightly lowers the frequency compared to a simple

aliphatic ketone.

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether stretch

(Ar-O-C) from the methoxy group and ring ether will appear in the 1250-1270 cm⁻¹ region

(asymmetric) and 1020-1050 cm⁻¹ region (symmetric).

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation data for

structural confirmation.

Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would

appear at m/z = 178, corresponding to the molecular weight of C₁₀H₁₀O₃.

Key Fragmentation: The chromanone ring is prone to characteristic fragmentation pathways,

most notably a retro-Diels-Alder (RDA) reaction, which would cleave the dihydropyranone

ring. This provides structurally significant fragments that can confirm the core scaffold.

5-Methoxy-4-Chromanone
(M+)

m/z = 178

Loss of CO
(Retro-Diels-Alder Pathway) -28

Loss of C₂H₄O

 -44

[M - CO]+
m/z = 150

[M - C₂H₄O]+
m/z = 134

Click to download full resolution via product page

Figure 2: Plausible ESI-MS fragmentation pathway for 5-Methoxy-4-Chromanone.

Synthesis Strategies and Methodologies
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The synthesis of 4-chromanones is well-established, with several reliable routes available.[11]

A particularly robust and efficient two-step method proceeds via a Michael addition followed by

an acid-catalyzed intramolecular cyclization (a Houben-Hoesch type reaction).[12] This

approach offers high yields and utilizes readily available starting materials.

3-Methoxyphenol +
Acrylonitrile

Step 1: Michael Addition
Catalyst: K₂CO₃

Solvent: tert-Butanol
3-(3-Methoxyphenoxy)propanenitrile

Step 2: Cyclization
Reagents: TfOH, TFA

Aqueous Workup
5-Methoxy-4-Chromanone

Click to download full resolution via product page

Figure 3: Two-step synthesis workflow for 5-Methoxy-4-Chromanone.

Detailed Experimental Protocol
This protocol is a validated, self-consistent procedure adapted from established methodologies

for chromanone synthesis.[12]

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

Causality: This step constructs the C-C-C-O-Aryl backbone required for cyclization. The

Michael addition is a conjugate addition of the phenoxide nucleophile (generated in situ) to

the electron-deficient alkene of acrylonitrile. A weak base like potassium carbonate is

sufficient to deprotonate the phenol without causing unwanted side reactions.

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-

methoxyphenol (1.0 eq.), acrylonitrile (1.5 eq.), and anhydrous potassium carbonate (0.1

eq.).

Add tert-butanol as the solvent to achieve a concentration of ~1 M with respect to the

phenol.

Heat the reaction mixture to reflux (approx. 85°C) and stir for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl
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Acetate eluent.

Upon completion, cool the mixture to room temperature and filter to remove the potassium

carbonate.

Concentrate the filtrate under reduced pressure to remove the solvent and excess

acrylonitrile.

The crude residue can be purified by flash column chromatography on silica gel, eluting

with a gradient of Hexanes and Ethyl Acetate, to yield the product as a clear oil.

Step 2: Intramolecular Cyclization to 5-Methoxy-4-Chromanone

Causality: This is the key ring-forming step. A strong acid catalyst system (triflic acid and

trifluoroacetic acid) is required to protonate the nitrile, activating it for intramolecular

electrophilic attack by the electron-rich aromatic ring. The reaction is directed ortho to the

phenoxy group. Subsequent hydrolysis of the resulting imine intermediate during aqueous

workup yields the desired ketone.

Procedure:

In a clean, dry flask under a nitrogen atmosphere, dissolve the 3-(3-

methoxyphenoxy)propanenitrile (1.0 eq.) in trifluoroacetic acid (TFA, 5.0 eq.).

Cool the solution to 0°C in an ice bath.

Slowly add trifluoromethanesulfonic acid (TfOH, 1.5 eq.) dropwise via syringe. Caution:

This addition is exothermic.

After the addition is complete, allow the reaction to warm to room temperature and stir for

2-4 hours. Monitor by TLC until the starting material is consumed.

Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

Extract the aqueous mixture three times with dichloromethane (DCM).

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by flash column chromatography (silica gel,

Hexanes:Ethyl Acetate gradient) to afford 5-methoxy-4-chromanone as a solid.

Biological Significance and Drug Discovery
Potential
While specific biological studies on 5-methoxy-4-chromanone are limited, extensive research

on closely related analogues provides a strong basis for predicting its potential applications.

Structure-Activity Relationship (SAR) Insights: The presence and position of methoxy groups

on the chromanone scaffold are known to be critical determinants of biological activity.[13]

[14] For example, methoxy-substituted chromones and homoisoflavonoids (a related

subclass) have demonstrated anti-adipogenesis, anti-inflammatory, and cytotoxic effects.[4]

[13] The 5-hydroxy-7-methoxy substitution pattern is found in compounds that can attenuate

hepatic steatosis by modulating key metabolic pathways like AMPK and PPARα.[13]

Furthermore, the presence of a hydroxyl group at the C-5 position has been identified as

crucial for the cytotoxic activity of some chromone derivatives, suggesting that demethylation

of 5-methoxy-4-chromanone could be a strategy to unmask potent anticancer activity.[15]

Potential Therapeutic Applications:

Anticancer Research: Given the established anticancer properties of the chromanone

scaffold, 5-methoxy-4-chromanone represents a valuable intermediate for the synthesis

of more complex derivatives targeting various cancer cell lines.[5]

Metabolic Disorders: The structural similarity to compounds known to affect lipid

metabolism suggests that this molecule could be a starting point for developing agents to

treat conditions like nonalcoholic fatty liver disease (NAFLD).[13][16]

Neurodegenerative Disease: Certain substituted chromanones have been developed as

selective inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative

disorders.[17] The 5-methoxy substitution could be explored in this context.
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Conclusion
5-Methoxy-4-chromanone is a well-defined chemical entity with significant, albeit largely

untapped, potential in the field of drug discovery. Its core structure is a validated

pharmacophore, and its synthesis is achievable through robust and scalable chemical

methods. This guide has provided the essential technical framework for its synthesis,

characterization, and a rationale for its further investigation. Future research should focus on

the empirical validation of its biological activity profile, exploring its efficacy in models of cancer,

metabolic disease, and neurodegeneration. As a versatile chemical building block, 5-methoxy-
4-chromanone is poised to be a valuable tool for medicinal chemists aiming to develop the

next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental)
(HMDB0029686) [hmdb.ca]

2. pubs.acs.org [pubs.acs.org]

3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted)
(HMDB0032576) [hmdb.ca]

4. Concise synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O- and 5-hydroxy-2-
methylchromone-7-O-rutinosides. Investigation of their cytotoxic activities against several
human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-
methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several
Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

6. 5-Methoxy-4-Chromanone | C10H10O3 | CID 15264348 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 5-Methoxy-4-chromanone | 863309-86-8 [amp.chemicalbook.com]

8. chemscene.com [chemscene.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1590909?utm_src=pdf-body
https://www.benchchem.com/product/b1590909?utm_src=pdf-body
https://www.benchchem.com/product/b1590909?utm_src=pdf-body
https://www.benchchem.com/product/b1590909?utm_src=pdf-custom-synthesis
https://hmdb.ca/spectra/nmr_one_d/3820
https://hmdb.ca/spectra/nmr_one_d/3820
https://pubs.acs.org/doi/10.1021/acsomega.4c00771
https://hmdb.ca/spectra/nmr_one_d/113990
https://hmdb.ca/spectra/nmr_one_d/113990
https://pubmed.ncbi.nlm.nih.gov/21366286/
https://pubmed.ncbi.nlm.nih.gov/21366286/
https://pubmed.ncbi.nlm.nih.gov/21366286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3441829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3441829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3441829/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-4-Chromanone
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-4-Chromanone
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB0948195.htm
https://www.chemscene.com/product/5802-17-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. 6-Methoxy-4-Chromanone | CymitQuimica [cymitquimica.com]

10. researchgate.net [researchgate.net]

11. ijrpc.com [ijrpc.com]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

14. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic
Features [mdpi.com]

15. files01.core.ac.uk [files01.core.ac.uk]

16. mdpi.com [mdpi.com]

17. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Introduction: The Chromanone Scaffold as a Privileged
Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590909#5-methoxy-4-chromanone-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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